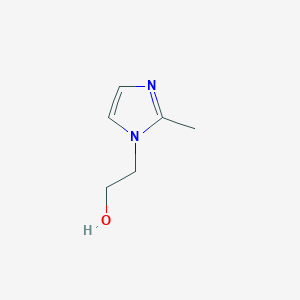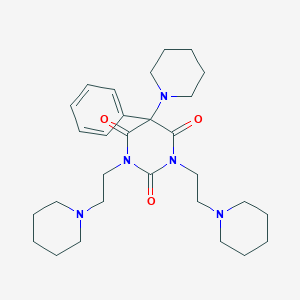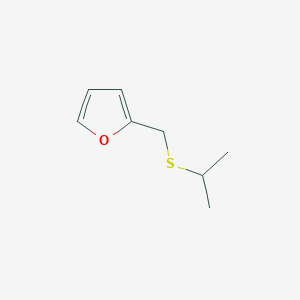
2-(2-Methyl-1H-imidazol-1-yl)ethanol
Übersicht
Beschreibung
2-(2-Methyl-1H-imidazol-1-yl)ethanol is a compound that features an imidazole ring, a common moiety in various biologically active compounds and pharmaceuticals. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This structure is known for its role in the synthesis of many important chemicals and drugs.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach involves the use of N-heterocyclic carbenes (NHC) as catalysts in the transesterification of esters and alcohols, which could potentially be applied to synthesize substituted imidazole alcohols like this compound . Another method includes the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents, leading to the formation of (1-methyl-1H-imidazol-2-yl)methanol derivatives .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. In the case of this compound, the imidazole ring is substituted at the 2-position with a methyl group and an ethanol chain. The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the imidazole ring can influence the molecular conformation and reactivity .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For instance, the imidazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the nitrogen atoms. The hydroxyl group in this compound may be involved in reactions such as esterification or etherification. Additionally, the compound could act as a precursor for the synthesis of other imidazole-based compounds through reactions like N-alkylation or O-acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like this compound are influenced by their molecular structure. The presence of the hydroxyl group makes them capable of forming hydrogen bonds, which can affect their boiling points, solubility, and reactivity. The imidazole ring contributes to the compound's basicity and its ability to participate in coordination chemistry. The substitution pattern on the imidazole ring can also impact the compound's stability and electronic properties .
Relevant Case Studies
While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of related imidazole derivatives. For example, the synthesis of 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanol demonstrates the potential for imidazole alcohols to exhibit biological activities such as antimicrobial and anticonvulsant effects . The study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion highlights the coordination chemistry of imidazole derivatives and the solvent effect on complexation .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Imidazol-Derivate, wie z. B. 2-(2-Methyl-1H-imidazol-1-yl)ethanol, haben sich als vielversprechend für eine Vielzahl von biologischen Aktivitäten erwiesen. Sie werden bei der Herstellung verschiedener pharmazeutischer Verbindungen eingesetzt . Zum Beispiel zeigen sie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, antihelmintische, antimykotische und ulzerogene Aktivitäten .
Synthese neuer Medikamente
Imidazol hat sich zu einem wichtigen Baustein in der Entwicklung neuer Medikamente entwickelt . Die Derivate des 1,3-Diazols werden zur Synthese von im Handel erhältlichen Medikamenten wie Clemizol (Antihistaminikum), Etonitazen (Analgetikum), Enviroxime (Antiviral), Astemizol (Antihistaminikum), Omeprazol, Pantoprazol (Antiulkus), Thiabendazol (Antihelminthikum), Nocodazol (Antinematodal), Metronidazol, Nitroso-Imidazol (bakterizid), Megazol (trypanocid), Azathioprin (Anti-Rheumamittel), Dacarbazin (Hodgkin-Krankheit), Tinidazol, Ornidazol (Antiprotozoikum und Antibakterium) usw. .
Herstellung von Polyurethankatalysatoren
1-(2-Hydroxyethyl)-2-methylimidazol wird als Zwischenprodukt bei der Herstellung von Polyurethankatalysatoren verwendet . Polyurethan ist ein vielseitiges Material, das in vielen industriellen und kommerziellen Anwendungen eingesetzt wird.
Korrosionsschutzmittel
Diese Verbindung wird auch bei der Herstellung von Korrosionsschutzmitteln verwendet . Korrosionsschutzmittel sind Stoffe, die in geringen Konzentrationen zu einer Umgebung hinzugefügt werden, um die Korrosionsgeschwindigkeit von Metallen oder Legierungen wirksam zu reduzieren.
Tenside
1-(2-Hydroxyethyl)-2-methylimidazol wird bei der Herstellung von Tensiden verwendet
Safety and Hazards
Wirkmechanismus
Target of Action
Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole compounds .
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKKSUCSNDHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061821 | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1615-15-2 | |
| Record name | 2-Methyl-1H-imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methimidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














